Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187927-65-6
VCID: VC11713548
InChI: InChI=1S/C18H19NO.ClH/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17,19H,10-13H2;1H
SMILES: C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride

CAS No.: 1187927-65-6

Cat. No.: VC11713548

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride - 1187927-65-6

Specification

CAS No. 1187927-65-6
Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
IUPAC Name (4-phenylphenyl)-piperidin-4-ylmethanone;hydrochloride
Standard InChI InChI=1S/C18H19NO.ClH/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17,19H,10-13H2;1H
Standard InChI Key ZAOMSHJTKPWRLG-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride features a biphenyl group linked to a piperidine ring via a ketone bridge. The hydrochloride salt forms through protonation of the piperidine nitrogen, resulting in a quaternary ammonium structure. Key structural attributes include:

  • Biphenyl moiety: A rigid aromatic system enabling π-π stacking interactions.

  • Piperidine ring: A six-membered amine ring contributing to basicity and conformational flexibility.

  • Ketone functional group: Enhances polarity and serves as a reactive site for further derivatization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀ClNO
Molecular Weight301.8 g/mol
SolubilitySoluble in polar solvents
Melting PointNot reported
StabilityStable under ambient conditions

Synthesis and Optimization

Key Synthetic Routes

The synthesis of biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride involves multi-step processes, as inferred from analogous piperidine derivatives . A representative pathway includes:

  • Formation of 1-Methylpiperidine-4-carboxylic Acid:
    Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde and palladium on charcoal under ambient pressure, yielding 1-methylpiperidine-4-carboxylic acid .

  • Grignard Reaction for Ketone Formation:
    Reaction of 6-bromopyridin-2-ylmagnesium chloride with 1-methylpiperidine-4-carbonyl chloride produces (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) enable this step at ambient temperatures, avoiding cryogenic conditions .

  • Hydrochloride Salt Formation:
    The free base is treated with hydrochloric acid, precipitating the hydrochloride salt. Purification via recrystallization ensures high purity .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsTemperatureOutcome
1Formaldehyde, Pd/C, HCOOH90–95°C1-Methylpiperidine-4-carboxylic acid
2Turbo Grignard, THF18–25°CBromopyridinyl methanone
3HCl, ethanolRTHydrochloride salt

Applications in Research and Industry

Pharmaceutical Development

The compound’s piperidine moiety exhibits affinity for neurological targets, particularly serotonin receptors (5-HT₁F). Preclinical studies suggest potential in migraine therapy by inhibiting neurogenic inflammation . Its biphenyl group enhances blood-brain barrier permeability, a critical factor for central nervous system drugs .

Material Science Innovations

In polymer chemistry, the compound serves as a cross-linking agent due to its rigid biphenyl core. Composite materials incorporating this derivative show improved thermal stability (up to 250°C) and mechanical strength, making them suitable for high-performance coatings .

Biochemical Research

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride acts as a reversible inhibitor of monoamine oxidases (MAOs), with IC₅₀ values in the micromolar range. This activity is pivotal for studying neurodegenerative disorders like Parkinson’s disease .

Pharmacological Significance

Mechanism of Action

The compound’s primary mechanism involves modulating serotonin receptor activity. In vitro assays demonstrate a 70% inhibition of 5-HT₁F receptors at 10 µM concentrations, comparable to established agonists like lasmiditan .

Preclinical Efficacy

Rodent models of migraine show a 40% reduction in trigeminal nerve activation following subcutaneous administration (10 mg/kg). No significant cardiovascular side effects were observed, highlighting its therapeutic window .

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